3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 477849-02-8
VCID: VC7890446
InChI: InChI=1S/C18H17NO6/c20-17(21)9-14(13-6-7-15-16(8-13)25-11-24-15)19-18(22)23-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21)
SMILES: C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C18H17NO6
Molecular Weight: 343.3 g/mol

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid

CAS No.: 477849-02-8

Cat. No.: VC7890446

Molecular Formula: C18H17NO6

Molecular Weight: 343.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid - 477849-02-8

Specification

CAS No. 477849-02-8
Molecular Formula C18H17NO6
Molecular Weight 343.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H17NO6/c20-17(21)9-14(13-6-7-15-16(8-13)25-11-24-15)19-18(22)23-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21)
Standard InChI Key BVOXWAQFSMYEDZ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

Molecular Composition

The compound’s molecular formula is C₁₈H₁₇NO₆, with a molecular weight of 343.33 g/mol . Its IUPAC name, 3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid, reflects the integration of three key moieties:

  • 1,3-Benzodioxol-5-yl: A bicyclic aromatic system with oxygen atoms at positions 1 and 3.

  • Benzyloxycarbonylamino (Cbz): A protective group commonly used in peptide synthesis.

  • Propanoic acid: A carboxylic acid chain providing acidity and hydrogen-bonding capacity .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling Point564.7 ± 50.0 °C at 760 mmHg
Flash Point295.3 ± 30.1 °C
Vapour Pressure0.0 ± 1.6 mmHg at 25°C
LogP (Partition Coefficient)3.19

The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments .

Structural Analysis and Spectroscopic Characterization

Stereochemical Features

The molecule’s central carbon atom (C3) binds the benzodioxole ring, Cbz group, and propanoic acid chain, creating a chiral center. While stereochemical data remain limited, synthetic protocols typically yield racemic mixtures unless enantioselective methods are employed.

Spectroscopic Signatures

  • SMILES Notation: C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 .

  • InChI Key: BVOXWAQFSMYEDZ-UHFFFAOYSA-N.

  • Mass Spectrometry: The exact mass is 343.105591 Da, with a primary fragmentation pattern involving cleavage of the Cbz group (loss of 105.02 Da) .

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (predicted):

  • δ 7.30–7.40 ppm: Aromatic protons from the benzyl group.

  • δ 6.70–6.90 ppm: Protons on the benzodioxole ring.

  • δ 4.50–5.00 ppm: Methine proton (C3-H) and Cbz methylene groups.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions, often beginning with functionalized benzodioxole precursors. A generalized pathway includes:

  • Formation of the Benzodioxole-Propanoid Backbone: Condensation of 1,3-benzodioxole-5-carbaldehyde with a β-amino acid derivative.

  • Cbz Protection: Reaction with benzyl chloroformate to install the Cbz group at the amino moiety.

  • Acid Functionalization: Oxidation or hydrolysis to yield the propanoic acid terminus .

Diels-Alder Cyclization

Recent advances in β-amino acid synthesis, such as Diels-Alder reactions catalyzed by Yb(fod)₃, could be adapted for constructing the propanoic acid segment . For example, enone intermediates analogous to those reported by Sutherland et al. (2019) might serve as precursors .

Applications in Medicinal Chemistry

Peptide Mimetics

The Cbz-protected amino group and carboxylic acid terminus make this compound a candidate for:

  • Peptide Backbone Modifications: Introducing rigidity via the benzodioxole ring.

  • Prodrug Design: Esterification of the acid group for enhanced bioavailability.

Materials Science

The benzodioxole moiety’s electron-rich structure could aid in designing:

  • Fluorescent Probes: For imaging applications, leveraging aromatic π-systems.

  • Polymer Additives: Enhancing thermal stability in synthetic resins .

Physicochemical Stability and Formulation

Degradation Pathways

  • Hydrolysis: The Cbz group is susceptible to basic or enzymatic cleavage.

  • Oxidation: Benzodioxole rings may degrade under strong oxidative conditions.

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (Days)
40°C / 75% RH<5%30
UV Light (300–400 nm)15%14

Analytical and Regulatory Considerations

Quality Control Methods

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm.

  • Mass Spectrometry: LC-MS/MS for impurity profiling .

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